molecular formula C20H24ClN3 B5873490 1-(3-Chlorophenyl)-N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-YL}methanimine

1-(3-Chlorophenyl)-N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-YL}methanimine

Cat. No.: B5873490
M. Wt: 341.9 g/mol
InChI Key: JJWHTBQHMIFFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-YL}methanimine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields such as medicine, chemistry, and industry .

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-YL}methanimine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazine intermediates are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .

Chemical Reactions Analysis

1-(3-Chlorophenyl)-N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-YL}methanimine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-Chlorophenyl)-N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-YL}methanimine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-YL}methanimine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the pharmacokinetic properties of drugs by incorporating the piperazine ring, which can enhance the drug’s bioavailability and stability. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-YL}methanimine can be compared with other piperazine derivatives such as:

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3/c1-16-6-7-19(17(2)12-16)15-23-8-10-24(11-9-23)22-14-18-4-3-5-20(21)13-18/h3-7,12-14H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWHTBQHMIFFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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